molecular formula C24H23FN2O4 B2357963 Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946301-85-5

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2357963
CAS No.: 946301-85-5
M. Wt: 422.456
InChI Key: UQADZSRJVDPAJC-UHFFFAOYSA-N
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Description

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic organic compound characterized by a dihydropyridine core substituted with a 4-fluorobenzyl group at the N1 position. The molecule features a benzoate ester linked via an amide bond to the pyridine ring. The 4-fluorobenzyl substituent may enhance metabolic stability and modulate electronic properties, while the butyl ester likely contributes to lipophilicity, influencing membrane permeability and bioavailability.

Properties

IUPAC Name

butyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADZSRJVDPAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of the Dihydropyridine Carboxylic Acid

The 3-carboxylic acid group of the dihydropyridine intermediate reacts with 4-aminobenzoic acid derivative to form the amide linkage.

Reagents :

  • 4-Aminobenzoic acid
  • Coupling agents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Catalytic 4-dimethylaminopyridine (DMAP)

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Duration: 12–24 hours

Yield : 60–75% after purification by recrystallization.

Esterification of the Benzoic Acid

The butyl ester is formed via acid-catalyzed esterification:

Reagents :

  • Butanol
  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

Conditions :

  • Solvent: Toluene
  • Temperature: Reflux (110°C)
  • Duration: 4–6 hours

Yield : 85–90% (due to favorable equilibrium in toluene).

Industrial Production and Optimization

Scalable synthesis requires addressing bottlenecks in the Ullmann coupling and amidation steps.

Continuous Flow Reactors

  • Advantage : Improved heat transfer and mixing for exothermic reactions.
  • Application : Hantzsch synthesis and esterification steps achieve 95% conversion in half the batch time.

Catalytic System Recycling

  • Strategy : Immobilized copper nanoparticles on mesoporous silica for Ullmann coupling.
  • Result : 5 reaction cycles with <10% activity loss.

Process Analytical Technology (PAT)

  • Tools : In-line FTIR monitors reaction progress in real time.
  • Benefit : Reduces purification steps by terminating reactions at optimal conversion.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, microwave irradiation.
  • Yield Increase : 35% for Ullmann coupling vs. conventional heating.

Enzymatic Esterification

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : Ionic liquids (e.g., [BMIM][BF₄]).
  • Yield : 78% with minimal byproducts.

Data Tables

Table 1: Comparison of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purification Method
Hantzsch Synthesis Ethanol, 80°C, 8h 70 Recrystallization (EtOH)
Ullmann Coupling CuI, 8-hydroxyquinoline, DMSO, 130°C, 21h 20 Column Chromatography
Amidation EDC, DMAP, DCM, 24h 65 Precipitation (Hexane)
Esterification H₂SO₄, Butanol, Reflux 88 Distillation

Table 2: Industrial Optimization Parameters

Parameter Batch Process Continuous Flow
Reaction Time 21h (Ullmann) 6h (Ullmann)
Catalyst Loading 20 mol% CuI 10 mol% CuI
Annual Production 50 kg 500 kg
Purity 95% 98%

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound exhibits promising biological activities:

  • Enzyme Inhibition: It has been shown to interact with various enzymes, making it useful in studies focused on enzyme inhibition mechanisms.
  • Receptor Binding: Its structure allows it to bind to specific receptors, influencing cellular signaling pathways.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound demonstrate significant antitumor activity. A study evaluated its effects on cancer cell lines, revealing that it can inhibit cell proliferation effectively.

Industrial Applications

In industrial settings, this compound is explored for:

  • Material Development: Its unique chemical properties can lead to the creation of materials with enhanced thermal stability and electronic characteristics.
  • Pharmaceutical Formulations: Due to its biological activity, it is considered for developing new pharmaceuticals targeting specific diseases.
Biological ActivityEffectivenessReference
Enzyme InhibitionHigh
Antitumor ActivitySignificant
Receptor ModulationModerate

Mechanism of Action

The mechanism of action of Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Sulfonamide Derivatives (Antimicrobial Agents)

Example Compounds :

  • Compound 11: 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide
  • Compound 18: 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide .
Feature Target Compound Compound 11/18
Core Structure 1,2-Dihydropyridine Indole-2-one fused with sulfonamide
Substituents 4-Fluorobenzyl, butyl benzoate ester Chlorobenzoyl, sulfonamide, pyrimidinyl
Key Functional Groups Amide, ester Sulfonamide, indolylideneamino
Reported Bioactivity Not explicitly reported (inferred antimicrobial potential) Antimicrobial (broad-spectrum), moderate cytotoxicity
Lipophilicity High (due to butyl ester) Moderate (sulfonamide enhances solubility)

Key Differences :

  • The target compound lacks the sulfonamide group, which in Compounds 11/18 is critical for antimicrobial activity .
  • The 4-fluorobenzyl group may confer greater metabolic resistance compared to the chlorobenzoyl groups in Compounds 11/16.

Glycosylated Dihydropyridine Derivatives

Example Compound :

  • (2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-(1-(4-fluorobenzyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido) tetrahydro-2H-pyran-3,4-diyl diacetate (Compound 14) .
Feature Target Compound Compound 14
Core Structure 1,2-Dihydropyridine 1,2-Dihydropyridine with glycoside backbone
Substituents 4-Fluorobenzyl, butyl benzoate ester 4-Fluorobenzyl, acetylated glycoside
Solubility Likely low (ester-dominated) Higher (glycoside enhances aqueous solubility)
Synthetic Complexity Moderate High (multistep glycosylation required)
Potential Applications Drug discovery (small molecule) Glycobiology/therapeutics (targeted delivery)

Key Differences :

  • Compound 14’s glycoside moiety improves solubility but complicates synthesis. The target compound’s simpler structure may favor pharmacokinetic optimization.

Pesticidal and Agrochemical Analogues

Example Compounds :

  • Bispyribac-sodium : Sodium 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy))benzoate .
Feature Target Compound Bispyribac-sodium
Core Structure Benzoate ester Benzoate with pyrimidinyl ethers
Function Unclear (potential therapeutic) Herbicide (acetyl-CoA carboxylase inhibitor)
Substituents 4-Fluorobenzyl, dihydropyridine Dimethoxy-pyrimidinyl ethers
Ionization State Neutral (ester) Anionic (sodium salt)

Key Differences :

  • Bispyribac-sodium’s anionic nature and pyrimidinyl groups suit herbicidal activity, whereas the target compound’s neutral ester and fluorinated benzyl group suggest divergent applications.

Physicochemical and Hydrogen-Bonding Considerations

The target compound’s amide and ester groups enable hydrogen bonding, which influences crystal packing and solubility.

Biological Activity

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic compound that belongs to the class of dihydropyridine derivatives. These compounds have gained attention due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The formation of the dihydropyridine ring can be achieved through condensation reactions involving appropriate aldehydes and β-keto esters. The introduction of functional groups, such as the butyl and fluorobenzyl moieties, is accomplished through acylation and nucleophilic substitution reactions .

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. A study evaluated various dihydropyridine derivatives for their cytotoxic effects against cancer cell lines, revealing that certain substitutions enhance their efficacy. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. In vitro studies have shown that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicates that the presence of the fluorobenzyl group contributes positively to its antibacterial efficacy .

Anti-inflammatory Properties

Dihydropyridine derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Data Tables

Biological Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
AntibacterialEffective against Staphylococcus aureus
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, this compound showed IC50 values in the micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
  • Antibacterial Screening : A series of experiments were conducted to assess the antibacterial activity of this compound against a panel of bacteria. The results indicated a significant zone of inhibition against S. aureus, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS), highlighting its role in modulating inflammatory responses.

Q & A

Q. What experimental strategies are recommended for synthesizing this compound with high purity?

Synthesis optimization should focus on stepwise coupling of the fluorobenzyl and pyridine-carboxamido moieties. Protecting groups (e.g., tert-butoxycarbonyl for amines) may prevent side reactions during esterification. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical, with purity validation by HPLC (>95% threshold, as seen in similar fluorinated benzoate derivatives) . Melting point consistency (e.g., 287.5–293.5°C in trifluoromethyl-pyridine analogs) can indicate crystallinity and purity .

Q. Which analytical techniques are most reliable for structural confirmation?

Use a combination of 1^1H/13^13C NMR to verify the ester linkage (δ ~4.3 ppm for butyl-O and δ ~165–170 ppm for carbonyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. X-ray crystallography (as applied to analogous 2-oxoethyl benzoates ) resolves stereochemical ambiguities, particularly for the dihydropyridine ring conformation.

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence target binding in structure-activity relationship (SAR) studies?

The electron-withdrawing fluorine atom enhances aromatic ring stability and modulates hydrophobic interactions. Compare bioactivity with analogs (e.g., methoxyphenyl or trifluoromethyl substitutions ). In vitro assays (e.g., enzyme inhibition) paired with computational docking (using SMILES/InChi descriptors ) can map steric and electronic contributions. For example, fluorinated groups may improve binding to hydrophobic enzyme pockets but reduce solubility, requiring logP measurements .

Q. How can conflicting bioactivity data across studies be systematically addressed?

Contradictions often arise from assay variability (e.g., cell-line specificity) or compound degradation. Validate stability via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C, monitoring ester hydrolysis by LC-MS). Reproduce assays under standardized conditions, ensuring ≥95% purity (via HPLC ) to exclude impurities as confounding factors.

Q. What computational approaches predict the compound’s pharmacokinetic profile?

Molecular dynamics simulations (using software like GROMACS) model esterase-mediated hydrolysis of the butyl ester. ADMET predictors (e.g., SwissADME) estimate permeability (LogP ~3.5, based on trifluoromethyl-pyridine analogs ) and cytochrome P450 interactions. Docking studies (AutoDock Vina) with crystal structures of target proteins (e.g., kinases) prioritize binding poses for validation .

Q. What strategies mitigate solubility challenges during in vitro testing?

The butyl ester group increases hydrophobicity. Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers (e.g., cyclodextrins) to enhance aqueous solubility. Compare solubility metrics with structurally related compounds (e.g., 4-methoxybenzoate derivatives ) to identify substituents that balance lipophilicity and dissolution.

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Crystallography : Refer to protocols for 2-oxoethyl benzoate derivatives to optimize crystal growth (e.g., slow evaporation in ethanol/water).
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stoichiometric ratios) to address batch-to-batch variability.

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